molecular formula C18H23NO B5636573 4-[1-(phenylethynyl)cyclohexyl]morpholine

4-[1-(phenylethynyl)cyclohexyl]morpholine

Cat. No.: B5636573
M. Wt: 269.4 g/mol
InChI Key: KTDJACDNVCTONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(phenylethynyl)cyclohexyl]morpholine is a chemical compound that features a morpholine ring attached to a cyclohexyl group, which is further substituted with a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(phenylethynyl)cyclohexyl]morpholine typically involves the coupling of a phenylethynyl group with a cyclohexylmorpholine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a phenylboronic acid with a halogenated cyclohexylmorpholine under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-[1-(phenylethynyl)cyclohexyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of phenyl ketones or carboxylic acids.

    Reduction: Formation of cyclohexylmorpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[1-(phenylethynyl)cyclohexyl]morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[1-(phenylethynyl)cyclohexyl]morpholine involves its interaction with specific molecular targets and pathways. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-[1-(phenylethynyl)cyclopentyl]morpholine
  • 4-[1-(phenylethynyl)cyclohexyl]pyrrolidine
  • 4-[1-(phenylethynyl)cyclohexyl]piperidine

Comparison: 4-[1-(phenylethynyl)cyclohexyl]morpholine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

4-[1-(2-phenylethynyl)cyclohexyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-7-17(8-4-1)9-12-18(10-5-2-6-11-18)19-13-15-20-16-14-19/h1,3-4,7-8H,2,5-6,10-11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDJACDNVCTONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[1-(phenylethynyl)cyclohexyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[1-(phenylethynyl)cyclohexyl]morpholine
Reactant of Route 3
Reactant of Route 3
4-[1-(phenylethynyl)cyclohexyl]morpholine
Reactant of Route 4
Reactant of Route 4
4-[1-(phenylethynyl)cyclohexyl]morpholine
Reactant of Route 5
Reactant of Route 5
4-[1-(phenylethynyl)cyclohexyl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[1-(phenylethynyl)cyclohexyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.